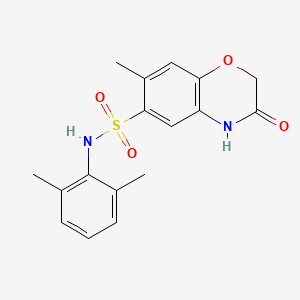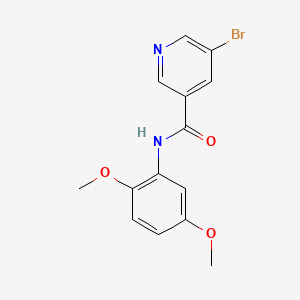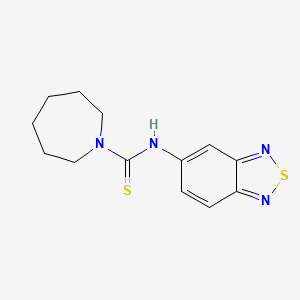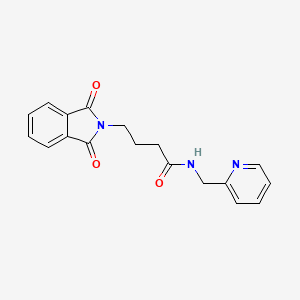![molecular formula C10H8BrN7S B5775660 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole, commonly known as BPTMT, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. BPTMT is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
BPTMT inhibits CK2 by binding to the ATP-binding site of the enzyme, thus preventing the phosphorylation of its target proteins. CK2 is involved in the phosphorylation of many proteins, including those involved in cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by BPTMT results in the disruption of these cellular processes, leading to cell death.
Biochemical and Physiological Effects
BPTMT has been shown to induce apoptosis in various cancer cell lines by inhibiting CK2. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. BPTMT has also been shown to inhibit the growth of malaria parasites by targeting the CK2 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
BPTMT is a potent inhibitor of CK2, making it useful for studying the role of CK2 in various cellular processes. However, its low yield of synthesis and high cost can limit its use in large-scale experiments. Additionally, BPTMT has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on BPTMT could focus on improving its synthesis method and increasing its yield. Additionally, further studies could investigate the potential of BPTMT in the treatment of other diseases, such as neurodegenerative diseases and viral infections. The development of more potent and selective CK2 inhibitors could also be an area of future research.
Synthesemethoden
The synthesis of BPTMT involves the reaction of 4-bromoaniline with 4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate and DMF (N,N-dimethylformamide) solvent. The resulting product is then reacted with sodium azide and copper sulfate to form BPTMT. The yield of BPTMT synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
BPTMT has been extensively studied for its potential in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition by BPTMT has been shown to induce cell death and inhibit tumor growth in various cancer cell lines. BPTMT has also been studied for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis, by inhibiting CK2-mediated inflammation.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN7S/c11-7-1-3-8(4-2-7)18-9(14-16-17-18)5-19-10-12-6-13-15-10/h1-4,6H,5H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGJOFNKJYQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC=NN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)
![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)


![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)


![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)

